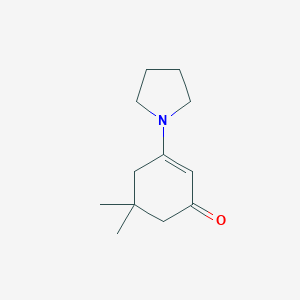
5,5-Dimethyl-3-pyrrolidino-cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-pyrrolidino-cyclohex-2-en-1-one, commonly known as DMCPA, is a cyclic enamine compound. It is widely used in scientific research for its unique properties. DMCPA is a colorless, crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has a wide range of applications in the field of chemistry, biology, and pharmacology. In
Mecanismo De Acción
DMCPA acts as a nucleophile and forms a stable complex with metal ions. This complex can then undergo various reactions such as oxidation, reduction, and substitution. DMCPA can also undergo cycloaddition reactions with various substrates.
Efectos Bioquímicos Y Fisiológicos
DMCPA has been shown to have antitumor and antiviral properties. It has also been shown to inhibit the growth of certain bacteria. DMCPA has been found to have no significant toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCPA is a versatile compound that can be used in a variety of reactions. It is stable and easy to handle. However, DMCPA is expensive and not readily available in large quantities.
Direcciones Futuras
DMCPA has the potential for a wide range of future applications. It can be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. DMCPA can also be used as a chiral auxiliary in asymmetric synthesis. Further research is needed to explore the full potential of DMCPA.
Métodos De Síntesis
DMCPA can be synthesized through a multistep process. The first step involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. The second step involves the reaction of N-methylcyclohexylamine with acetaldehyde to form N-methyl-5,5-dimethyl-2-cyclohexen-1-imine. The final step involves the reaction of N-methyl-5,5-dimethyl-2-cyclohexen-1-imine with formaldehyde to form DMCPA.
Aplicaciones Científicas De Investigación
DMCPA has a wide range of applications in scientific research. It is used as a ligand in metal-catalyzed reactions, as a chiral auxiliary in asymmetric synthesis, and as a reagent in organic synthesis. DMCPA is also used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
3357-16-2 |
|---|---|
Nombre del producto |
5,5-Dimethyl-3-pyrrolidino-cyclohex-2-en-1-one |
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H19NO/c1-12(2)8-10(7-11(14)9-12)13-5-3-4-6-13/h7H,3-6,8-9H2,1-2H3 |
Clave InChI |
QUHBLBSKTJUBLZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)N2CCCC2)C |
SMILES canónico |
CC1(CC(=CC(=O)C1)N2CCCC2)C |
Otros números CAS |
3357-16-2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



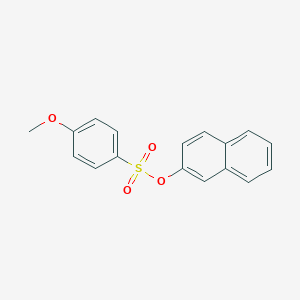
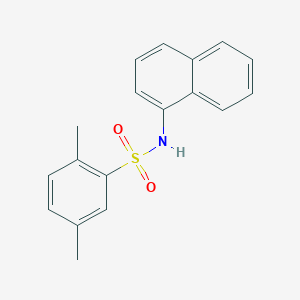
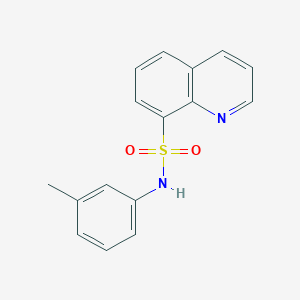
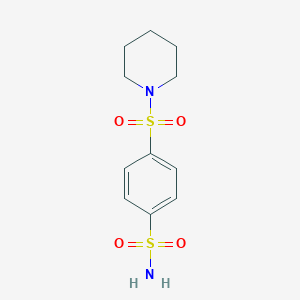
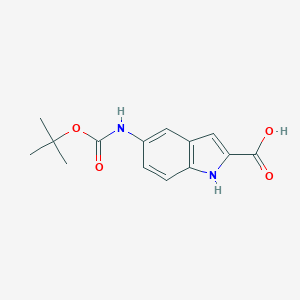
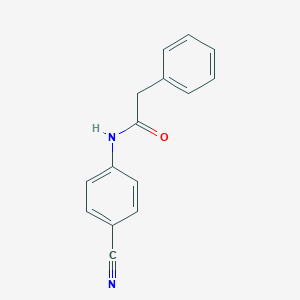
![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)
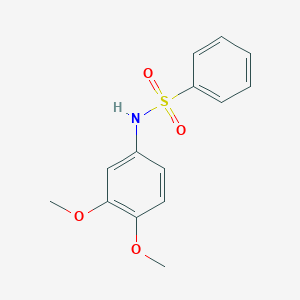
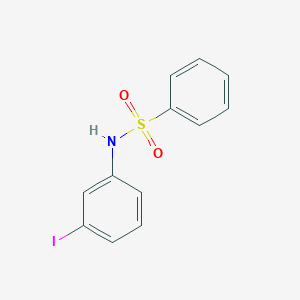
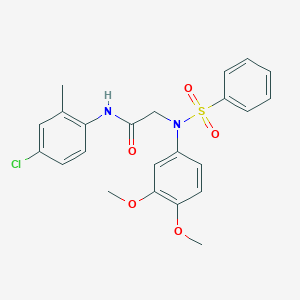
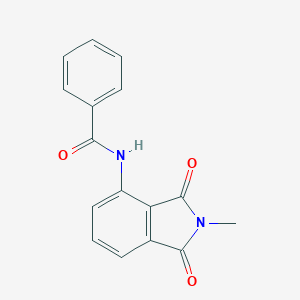
![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)